molecular formula C24H27NO7 B2405293 Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate CAS No. 477501-05-6

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate

Cat. No. B2405293
M. Wt: 441.48
InChI Key: ZKFBTIGLYKIEDV-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds with a benzofuran structure show a broad range of biological activity . Esters of benzofuran-3-carboxylic acids often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids .


Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like Ethyl 3,4,5-trimethoxybenzoylacetate, the molecular weight is 282.292 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate is involved in the synthesis of various chemical compounds with significant applications in scientific research. The chemical is used as a starting material or intermediate in the synthesis of complex molecules, demonstrating its versatility and importance in organic chemistry.

  • A series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing the compound's utility in facilitating diverse chemical transformations (Gao et al., 2011).
  • The compound has been used in the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, indicating its role in complex reaction mechanisms and its contribution to the development of new synthetic methods (Wang and Widenhoefer, 2004).

Material Science and Engineering

Beyond its chemical synthesis applications, ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate's derivatives have potential applications in material science, particularly in the development of novel materials with unique physical and chemical properties.

  • Research on the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates reveals the compound's potential for creating materials with specific biological activities, opening avenues for the development of new antimicrobial agents (Kumari et al., 2019).
  • In the realm of optoelectronics, ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate derivatives have been explored for their optical properties, contributing to the development of organic photodiodes. This highlights the compound's potential in creating advanced materials for electronic applications (Elkanzi et al., 2020).

Future Directions

Benzofuran derivatives have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies . Future research may focus on the synthesis of new benzofuran derivatives and the exploration of their biological activities.

properties

IUPAC Name

ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-5-28-18-13-15(14-19(29-6-2)21(18)30-7-3)23(26)25-20-16-11-9-10-12-17(16)32-22(20)24(27)31-8-4/h9-14H,5-8H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFBTIGLYKIEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate

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